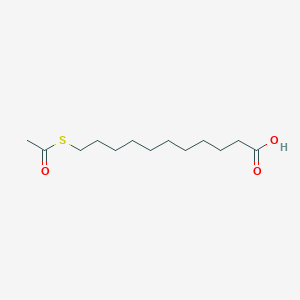

11-(Acetylsulfanyl)undecanoic acid

Description

Properties

IUPAC Name |

11-acetylsulfanylundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3S/c1-12(14)17-11-9-7-5-3-2-4-6-8-10-13(15)16/h2-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWYRRJFXRZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281884 | |

| Record name | 11-(acetylsulfanyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-31-8 | |

| Record name | NSC23340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-(acetylsulfanyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Conditions

- 11-Bromoundecanoic acid (approx. 954 mg) is dissolved in 20 mL of dry dimethylformamide (DMF) at 0 °C.

- Potassium thioacetate (approx. 1172 mg) is added to the solution.

- The reaction mixture turns deep red and is stirred at room temperature for 30 minutes.

Reaction Mechanism

The reaction proceeds via an SN2 nucleophilic substitution where the sulfur atom of potassium thioacetate attacks the electrophilic carbon attached to the bromine in 11-bromoundecanoic acid, displacing the bromide ion and forming the thioacetate ester.

Workup and Purification

- The reaction mixture is diluted with 60 mL of dichloromethane (CH2Cl2).

- The organic phase is washed three times with water to remove inorganic salts.

- The organic layer is dried over magnesium sulfate (MgSO4).

- The solvent is co-evaporated with toluene to remove residual DMF.

- The crude product is purified by recrystallization from petroleum ether.

- The yield of purified this compound is reported as approximately 88% (824 mg).

Characterization

- Proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure with characteristic signals:

Reaction Parameters and Optimization

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Dry DMF | Ensures anhydrous environment |

| Temperature | 0 °C initial, then RT | Controls reaction rate and selectivity |

| Reaction time | 30 minutes | Sufficient for complete substitution |

| Workup solvent | CH2Cl2 | Efficient extraction of product |

| Drying agent | MgSO4 | Removes residual water |

| Purification method | Recrystallization | Yields pure compound |

| Yield | ~88% | High yield indicates efficient reaction |

Alternative and Related Synthetic Routes

While the above method is the most direct and widely used, other approaches exist for preparing related sulfur-containing fatty acid derivatives:

Thiol deprotection and further functionalization: The acetyl group on sulfur can be removed under acidic or basic conditions to yield the free thiol (11-mercaptoundecanoic acid), which can then be used for further bioconjugation or surface attachment reactions.

Surface assembly applications: this compound and its thiol derivatives have been utilized for forming self-assembled monolayers on silicon or gold surfaces, as described in surface chemistry literature. These applications often require high purity and carefully controlled synthesis.

Summary of Research Findings

The nucleophilic substitution of 11-bromoundecanoic acid with potassium thioacetate in dry DMF at low temperature is a mild, efficient, and high-yielding method for preparing this compound.

The reaction proceeds cleanly with minimal side products, facilitating straightforward purification by recrystallization.

The acetylsulfanyl group serves as a protected thiol, allowing for subsequent deprotection and functionalization steps in synthetic and materials chemistry.

Characterization by ^1H NMR confirms the successful incorporation of the thioacetate moiety.

Chemical Reactions Analysis

Types of Reactions: 11-(Acetylsulfanyl)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-(Acetylsulfanyl)undecanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.

Industry: Utilized in the production of specialized surfactants and coatings.

Mechanism of Action

The mechanism of action of 11-(Acetylsulfanyl)undecanoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, it may disrupt fungal cell wall synthesis and membrane integrity, leading to cell death. The compound’s effects on lipid metabolism and gene expression in fungi are also notable .

Comparison with Similar Compounds

11-(Methylsulfinyl)undecanoic Acid

- Structure : Contains a methylsulfinyl (-SOCH₃) group at C11.

- Source : Isolated from Shepherd’s purse seeds as a natural product .

- Key Differences :

- The sulfinyl group increases polarity compared to the acetylsulfanyl moiety, likely enhancing solubility in aqueous environments.

- Sulfoxides (R-SO-R') are more chemically stable than thioesters (R-SAc), suggesting divergent reactivity profiles.

11-(Ethylthio)undecanoic Acid

- Structure : Features an ethylthio (-S-CH₂CH₃) group at C11.

- Functional Role : Serves as a myristic acid analog for peptide N-myristoylation. Its CoA ester is a substrate for wheat germ and yeast acyltransferases .

- Key Differences :

- The ethylthio group reduces hydrophobicity compared to myristic acid, altering membrane association of acylated proteins.

- Unlike acetylsulfanyl, the thioether group lacks an acetylated sulfur, impacting enzymatic recognition and metabolic stability.

11-Mercaptoundecanoic Acid

- Structure : Contains a free sulfhydryl (-SH) group at C11.

- Applications: Used in surface modification and nanoparticle synthesis due to its thiol reactivity .

- Key Differences :

- The free -SH group enables disulfide bond formation, a property absent in acetylsulfanyl derivatives.

- Higher susceptibility to oxidation compared to stabilized sulfur groups (e.g., acetylated or ethylthio).

Fluorescent Fatty Acid Analogs

11-(Dansylamino)undecanoic Acid (DAUDA)

- Structure: Dansyl fluorophore conjugated via an amino linker at C11.

- Applications : Used to study fatty acid-binding proteins (FABPs). Displaced by natural ligands like palmitic acid, indicating competitive binding .

Furan Fatty Acid Derivatives

11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic Acid (11D3)

- Structure : Furan ring with methyl and propyl substituents at C11.

- Occurrence : Abundant in food matrices and human plasma, with roles in lipid metabolism .

- Key Differences: The furan ring introduces aromaticity and rigidity, contrasting with the flexible aliphatic chain of 11-(Acetylsulfanyl)undecanoic acid. Metabolic fate is influenced by substituent chain length (propyl vs. pentyl in 11D5), suggesting similar structure-activity relationships for sulfur analogs .

Ester and Polymer Precursors

11-(Heptanoyloxy)undecanoic Acid

- Structure: Esterified heptanoyl group at C11.

- Synthesis : Produced via hydrogenation and esterification, highlighting modular synthetic routes for functionalization .

- Key Differences :

Data Tables

Table 1. Structural and Functional Comparison of Undecanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 11-(Acetylsulfanyl)undecanoic acid, and how do their yields compare?

- Methodological Answer : While direct synthesis data for this compound is limited in the literature, analogous derivatives (e.g., 11-hydroxyundecanoic acid) suggest strategies such as:

- Thiol-acetyl coupling : Reacting 11-mercaptoundecanoic acid with acetyl chloride under anhydrous conditions, followed by purification via column chromatography .

- Protection/deprotection : Using tert-butoxycarbonyl (Boc) groups to protect functional groups during synthesis, achieving yields >75% in similar compounds .

- Key characterization : Confirm structure via -NMR (e.g., acetyl-thiol proton at δ 2.35–2.45 ppm) and FT-IR (C=O stretch at ~1700 cm) .

Q. How can researchers characterize the purity and stability of this compound in aqueous solutions?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor degradation .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., free thiols) can be quantified via Ellman’s assay .

- Spectroscopy : UV-Vis (λ~260 nm for acetyl-thiol moiety) and mass spectrometry (ESI-MS, expected [M-H] at m/z 245.1) .

Advanced Research Questions

Q. What experimental challenges arise when studying the acetylcholinesterase (AChE) inhibition activity of this compound, and how can they be addressed?

- Methodological Answer :

- Bioactivity assays : Use the Ellman method with human recombinant AChE. Challenges include:

- Thiol interference : The compound’s free thiol group may react with 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB), requiring pre-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) .

- Solubility : Optimize DMSO concentration (<1% v/v) to avoid enzyme denaturation.

- Data validation : Compare IC values with positive controls (e.g., donepezil) and validate via molecular docking (PDB ID: 4EY7) to assess binding affinity .

Q. How do contradictory data on the environmental impact of undecanoic acid derivatives inform ecotoxicity studies for this compound?

- Methodological Answer :

- Ecotoxicology testing :

- Aquatic toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay). Prior data on undecanoic acid show LC >100 mg/L, but acetyl-thiol modifications may alter bioavailability .

- Biodegradability : Use OECD 301B (CO evolution test). Undecanoic acid derivatives exhibit ~80% biodegradation in 28 days; monitor sulfhydryl byproducts via GC-MS .

- Contradiction resolution : Address discrepancies in prior studies by standardizing test organisms (e.g., algae vs. fish) and exposure durations .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the acetyl-thiol group’s role in AChE inhibition via time-resolved fluorescence quenching .

- Scalable synthesis : Develop green chemistry approaches (e.g., enzymatic acetylation) to improve yields and reduce waste .

- Long-term ecotoxicity : Assess bioaccumulation potential in soil-plant systems using -labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.